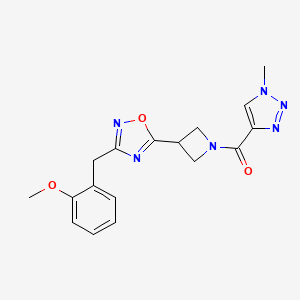

(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound contains a 1,2,3-triazole moiety, which is considered a pharmacophore, meaning it can interact with specific biological targets

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to have antiviral, anticancer, antioxidant, and antimicrobial activities .

Actividad Biológica

The compound (3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related studies.

The molecular formula for the compound is C15H18N4O3, with a molecular weight of approximately 302.33 g/mol. The structure features a unique combination of oxadiazole and triazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that derivatives of oxadiazole showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Target Compound) | E. coli | 25 µg/mL |

| (Target Compound) | S. aureus | 15 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : The compound exhibited cytotoxic effects in several cancer cell lines, including breast cancer (MCF-7) and leukemia (U937). The IC50 values ranged from 10 to 30 µM, indicating moderate to strong antiproliferative activity .

Anti-inflammatory Activity

Inflammatory pathways are often targeted in drug design:

- Mechanistic Insights : The compound has been reported to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of various oxadiazole derivatives found that the target compound significantly inhibited biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus. The study highlighted its potential as a therapeutic agent against biofilm-associated infections .

Study 2: Anticancer Properties

In another study assessing the anticancer potential of the compound, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. This study emphasized the importance of further research into its mechanisms for potential therapeutic applications in oncology .

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The compound integrates three distinct heterocyclic motifs: a 1,2,4-oxadiazole, an azetidine, and a 1-methyl-1,2,3-triazole. Its synthesis likely involves multi-step protocols:

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example:

-

Reagents : POCl₃, PPA (polyphosphoric acid), or DCC (N,N′-dicyclohexylcarbodiimide) .

-

Conditions : Reflux in anhydrous solvents (e.g., toluene or THF) at 80–120°C .

-

Yield Optimization : Adjusting reaction time (4–12 hours) and stoichiometric ratios (1:1.2 amidoxime:acylating agent) enhances purity .

Azetidine Functionalization

The azetidine ring is introduced via nucleophilic substitution or ring-closing reactions:

-

Key Step : Coupling of azetidin-3-yl intermediates with activated carbonyl groups (e.g., using HATU/DIPEA in DMF) .

-

Stability Note : Azetidines are prone to ring-opening under acidic conditions, requiring neutral pH during synthesis .

Triazole Integration

The 1-methyl-1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Conditions : CuSO₄ catalyst in toluene at reflux (7 hours, 88% yield) .

-

Selectivity : The 1,4-disubstituted triazole is favored under these conditions .

Oxadiazole Ring

-

Nucleophilic Attack : Susceptible to ring-opening by strong nucleophiles (e.g., amines or thiols) at the C5 position .

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing oxadiazole ring; methoxybenzyl substituents direct electrophiles to para positions .

Azetidine Ring

-

Ring-Opening : Occurs under acidic conditions (e.g., HCl/EtOH) to yield linear amines .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .

Triazole Modifications

-

Methyl Group Stability : The 1-methyl group resists demethylation under basic conditions but undergoes oxidation with H₂O₂/AcOH to form carboxylic acids .

-

Click Chemistry : The triazole participates in further CuAAC reactions for bioconjugation .

Thermal Stability

Hydrolytic Stability

-

pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in strong acids (pH < 3) or bases (pH > 10) via oxadiazole ring hydrolysis .

-

Hydrolysis Products : Identified fragments include 2-methoxybenzylamine and azetidine-3-carboxylic acid .

Comparative Reaction Data

Propiedades

IUPAC Name |

[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1-methyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-22-10-13(19-21-22)17(24)23-8-12(9-23)16-18-15(20-26-16)7-11-5-3-4-6-14(11)25-2/h3-6,10,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTJOQZAOGOCOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.